molecular formula C3H6Cl2- CH3CHClCH2Cl<br>C3H6Cl2 B032752 1,2-Dichloropropane CAS No. 78-87-5

1,2-Dichloropropane

Cat. No. B032752
CAS RN: 78-87-5
M. Wt: 112.98 g/mol
InChI Key: KNKRKFALVUDBJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2-Dichloropropane and its derivatives involves various chemical processes. For instance, a study detailed the synthesis of 1,2-dibromo-3-chloropropane, a related compound, through a continuous three-step micro-synthesis process (Buchman et al., 1981). Another research investigated the optimal conditions for synthesizing 1,2-diaminopropane from the waste liquid of 1,2-dichloropropane, achieving a yield of over 50% (Xie Yong-ju, 2009).

Molecular Structure Analysis

The molecular structure of 1,2-Dichloropropane and similar compounds has been a subject of various studies. The structural analysis of 1,1,2-trichloro-2-[2-chloro-2-(organylsulfanyl)ethenyl]cyclopropanes, for instance, was conducted using NMR and X-ray single-crystal analysis (Nikonova et al., 2018). These techniques are crucial for understanding the molecular configuration and potential reactivity of such compounds.

Chemical Reactions and Properties

1,2-Dichloropropane undergoes various chemical reactions, contributing to its diverse applications. The compound's reactivity was illustrated in a study showing its role in generating phosphorylated histone H2AX, indicating a genotoxic effect (Toyooka et al., 2017). Understanding these reactions is crucial for both utilizing and handling DCP safely.

Physical Properties Analysis

The physical properties of 1,2-Dichloropropane, such as volatility and solubility, are essential for its application in industrial processes. Its structure and properties are described in a study by Ware (1986), highlighting its use in various industrial applications (Ware, 1986).

Scientific Research Applications

  • Organic Synthesis and Industrial Applications :

    • It serves as an important intermediate in organic synthesis with applications in fine chemicals, medicine, dye, and pesticide production (Xie Yong-ju, 2009).
    • 1,2-DCP is used as a solvent for oils and fats, in dry cleaning, and as a soil fumigant (George W. Ware, 1986).
    • It's a component of the soil disinfection agent 1,3-DCP, commonly used against nematodes in potato cultivation (G. P. Beugelink, 1989).
  • Medical and Biological Research :

    • Exposure to 1,2-DCP alters the expression of proteins related to catalytic and carboxylic ester hydrolase activities in mice, mediated by P450 enzymatic activity (Xiao Zhang et al., 2020).
    • It can inhibit the central nervous system in animals and cause acute toxic encephalopathy in humans (Kyeong Min Kwak et al., 2018).
    • 1,2-DCP induced angiogenesis in dermatitis through the PI3K/PKB/mTOR pathway in the skin (Meiying Jin et al., 2019).
  • Toxicological Impact and Environmental Concerns :

    • Chronic exposure to 1,2-DCP increases cholangiocarcinoma risk by causing the biliary excretion of carcinogens derived from 1,2-DCP into bile (Y. Toyoda et al., 2016).
    • It is toxic to the liver and kidney when inhaled or ingested and has been associated with contact dermatitis (A. Baruffini et al., 1989).
    • Anaerobic bacteria can completely dechlorinate 1,2-dichloropropane to propene, with Dehalococcoides populations playing a role in this process (K. M. Ritalahti & F. Löffler, 2004).

Safety And Hazards

1,2-Dichloropropane is a flammable liquid and should be handled with care . It should not be released into the environment . Exposure to 1,2-Dichloropropane can cause health issues, and it has been classified as a carcinogen by the National Institute for Occupational Safety and Health .

properties

IUPAC Name

1,2-dichloropropane
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InChI

InChI=1S/C3H6Cl2/c1-3(5)2-4/h3H,2H2,1H3
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InChI Key

KNKRKFALVUDBJE-UHFFFAOYSA-N
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Canonical SMILES

CC(CCl)Cl
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Molecular Formula

C3H6Cl2
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DSSTOX Substance ID

DTXSID0020448
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Molecular Weight

112.98 g/mol
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Physical Description

1,2-dichloropropane is a colorless watery liquid with a sweet odor. Sinks in water. Produces an irritating vapor. (USCG, 1999), Liquid, Colorless liquid with a chloroform-like odor. [pesticide]; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a chloroform-like odor. [pesticide]
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Boiling Point

203 to 205 °F at 760 mmHg (NTP, 1992), 96.4 °C; (-3.7 °C at 10 mm Hg), 96 °C, 206 °F
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Flash Point

60 °F (NTP, 1992), 16 °C, 60 °F (16 °C) (Closed cup), 16 °C c.c., 60 °F
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Solubility

less than 0.1 mg/mL at 70.7 °F (NTP, 1992), Sol in alcohol, ether, benzene and chloroform, Miscible with org solvents, In water, 2,800 mg/l @ 25 °C, Solubility in water, g/100ml at 20 °C: 0.26, 0.3%
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Density

1.158 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.159 @ 25 °C/25 °C, Relative density (water = 1): 1.16, 1.16
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Vapor Density

3.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.9 (AIR= 1), Relative vapor density (air = 1): 3.9
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Vapor Pressure

40 mmHg at 66.9 °F ; 42 mmHg at 68 °F (NTP, 1992), 53.3 [mmHg], 53.3 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 27.9, 40 mmHg
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Impurities

WATER-O.O5% MAX, OXYGEN COMPOUNDS-0.1% MAX
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Product Name

1,2-Dichloropropane

Color/Form

Colorless liquid

CAS RN

78-87-5; 26638-19-7(mixedisomers), 78-87-5
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,2-DICHLOROPROPANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0441
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Propane, 1,2-dichloro-
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/TX92DDA8.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-148 °F (NTP, 1992), -100.4 °C, -100 °C, -149 °F
Record name 1,2-DICHLOROPROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4358
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2-DICHLOROPROPANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1102
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,2-DICHLOROPROPANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0441
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Propylene dichloride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0534.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods

Procedure details

A mixture of 3.02 g (0.015 g mole) of 2-chloroethyl 1-chloro-2-propyl carbonate and 0.051 g (0.00015 g mole) of tetrabutylphosphonium bromide was heated at 190° C.-192° C. in a 10 ml reaction flask equipped with magnetic stirrer and a distillation head connected to a receiver containing 11.9 g of chloroform cooled to -60° C. The 2-chloroethyl 1-chloro-2-propyl carbonate starting material was prepared by reacting 1.5 moles of ethylene carbonate with about two moles each of propylene and chlorine at about room temperature as shown in Japanese Pat. No. 46,921/78. After 3 hours of heating, a residue of 0.20 g remained in the reaction flask and the receiver had gained 2.15 g in total weight. Nuclear magnetic resonance spectroscopic and chromatographic analyses of the reaction products indicated that 97 percent of the starting carbonate had been converted to a mixture of 83 percent of the theoretical quantity of propylene oxide and 6 percent of the theoretical amount of ethylene oxide together with corresponding yields of 1,2-dichloroethane and 1,2-dichloropropane, respectively.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
11.9 g
Type
solvent
Reaction Step Two
Quantity
3.02 g
Type
reactant
Reaction Step Three
Quantity
0.051 g
Type
catalyst
Reaction Step Three
Quantity
1.5 mol
Type
reactant
Reaction Step Four
Quantity
2 mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dichloropropane
Reactant of Route 2
Reactant of Route 2
1,2-Dichloropropane
Reactant of Route 3
Reactant of Route 3
1,2-Dichloropropane
Reactant of Route 4
1,2-Dichloropropane
Reactant of Route 5
1,2-Dichloropropane
Reactant of Route 6
1,2-Dichloropropane

Citations

For This Compound
11,200
Citations
WW Wood, V Schomaker - The Journal of Chemical Physics, 1952 - pubs.aip.org
Under the assumption of V([open phi])=V 0 [1—cos([open phi]—[open phi] 0 )]/2 for the potential hindering internal rotation, visual interpretation of the electron‐diffraction pattern leads …
Number of citations: 14 pubs.aip.org
AD Maness, KS Bowman, J Yan… - Amb …, 2012 - amb-express.springeropen.com
The contaminant concentrations over which type strains of the species Dehalogenimonas alkenigignens and Dehalogenimonas lykanthroporepellens were able to reductively …
Number of citations: 50 amb-express.springeropen.com
FE Loffler, JE Champine, KM Ritalahti… - Applied and …, 1997 - Am Soc Microbiol
The transformation of 1,2-dichloropropane (1,2-D) was observed in anaerobic microcosms and enrichment cultures derived from Red Cedar Creek sediment. 1-Chloropropane (1-CP) …
Number of citations: 111 journals.asm.org
L Benbrahim-Tallaa, B Lauby-Secretan… - The Lancet …, 2014 - thelancet.com
In June, 2014, 20 experts from nine countries met at the International Agency for Research on Cancer (IARC; Lyon, France) to assess the carcinogenicity of perfluorooctanoic acid (PFOA…
Number of citations: 129 www.thelancet.com
AR Jones, J Gibson - Xenobiotica, 1980 - Taylor & Francis
1. The metabolism of 1,2-dichloropropane in the rat has been investigated. The major urinary metabolite has been isolated and identified as N-acetyl-S-(2-hydroxypropyl)cysteine. Two …
Number of citations: 46 www.tandfonline.com
S Kubo, S Takemura, S Tanaka… - Annals of …, 2018 - Wiley Online Library
A cluster of cholangiocarcinoma among printing company workers who were exposed to 1,2‐dichloropropane and/or dichloromethane was classified by the Ministry of Health, Labour …
Number of citations: 26 onlinelibrary.wiley.com
C Zhang, C Wang, S Gil, A Boreave, L Retailleau… - Applied Catalysis B …, 2017 - Elsevier
LaMnO 3 perovskites supported on Al 2 O 3 , TiO 2 , YSZ and CeO 2 were prospectively synthesized by the in situ citrate sol-gel method. The physicochemical properties of these …
Number of citations: 86 www.sciencedirect.com
C Zhang, H Cao, C Wang, M He, W Zhan… - Journal of Hazardous …, 2021 - Elsevier
The rational comprehension on the catalytic mechanism and pathways of chlorinated volatile organic compounds (CVOCs) oxidation is meaningful for the design of high performance …
Number of citations: 50 www.sciencedirect.com
E Padilla-Crespo, J Yan, C Swift… - Applied and …, 2014 - Am Soc Microbiol
Dehalococcoides mccartyi strains KS and RC grow with 1,2-dichloropropane (1,2-D) as an electron acceptor in enrichment cultures derived from hydrocarbon-contaminated and pristine …
Number of citations: 55 journals.asm.org
WV Steele, RD Chirico, SE Knipmeyer… - Journal of Chemical & …, 1997 - ACS Publications
This paper reports measurements made for DIPPR Research Project 821 in the 1994 Project Year. Vapor pressures were measured to a pressure limit of 270 kPa or lower …
Number of citations: 126 pubs.acs.org

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